![molecular formula C21H15ClN2S B5597861 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methyl-4-phenylpyridine](/img/structure/B5597861.png)
3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methyl-4-phenylpyridine
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Description
Synthesis Analysis
The synthesis processes for compounds similar to 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methyl-4-phenylpyridine involve multi-step chemical reactions, starting from base compounds and proceeding through various intermediates. The specific methods and conditions, such as solvents, catalysts, and temperatures, vary depending on the desired end products and their structural specifics. While there is no direct study on this exact compound, similar structures have been synthesized by condensation and cyclization reactions under controlled conditions (Sharma et al., 2017; Prabhudeva et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds akin to 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methyl-4-phenylpyridine is characterized by specific bond lengths, angles, and spatial arrangements, which are determined through spectroscopic methods and computational modeling. DFT calculations and X-ray crystallography provide insights into the geometry, electronic structure, and intermolecular interactions, which are critical for understanding the compound's properties and reactivity (Viji et al., 2020).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, influenced by their functional groups and molecular frameworks. Reactions such as substitution, addition, and cyclization are common, depending on the reactants and conditions applied. Their reactivity is often studied in the context of synthesizing new derivatives or understanding their biological interactions (Jayasudha et al., 2020).
Physical Properties Analysis
The physical properties, including melting points, boiling points, solubility, and crystalline structure, are determined through various analytical techniques. These properties are essential for the proper handling, storage, and application of the compounds in different fields (Alaşalvar et al., 2014).
Chemical Properties Analysis
The chemical properties are closely related to the compound's structure, affecting its acidity, basicity, reactivity towards other chemicals, and stability under different conditions. Investigations into these aspects help in identifying potential applications and safety measures required when working with these substances (Kerru et al., 2019).
Scientific Research Applications
Antimicrobial and Antifungal Activities
Several studies have synthesized novel compounds incorporating the structural motifs similar to 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methyl-4-phenylpyridine, demonstrating significant antimicrobial and antifungal activities. For example, a series of novel compounds with potential antibacterial activity against various strains of bacteria, such as Escherichia coli and Staphylococcus aureus, and antifungal activity against strains like Candida albicans, were developed through the synthesis of thiazole and thiadiazole derivatives (H. B'Bhatt & S. Sharma, 2017). Another study focused on synthesizing 2,3-diaryl-1,3-thiazolidin-4-ones as antibacterial agents, indicating some derivatives exhibited effective antibacterial activity, highlighting the potential of thiazole-based compounds in antimicrobial research (Mudassar A. Sayyed et al., 2006).
Anticancer Properties
Research into the anticancer properties of thiazole and thiadiazole derivatives revealed that some compounds exhibit promising activity against cancer cell lines. A study synthesized thiadiazoles and thiazoles incorporating a pyrazole moiety and evaluated their anticancer agents against the breast carcinoma cell line MCF-7. The study found concentration-dependent cellular growth inhibitory effects, particularly for three compounds, indicating potential anticancer properties (Sobhi M. Gomha et al., 2015).
Photophysical and Electrochemical Properties
The synthesis and characterization of cyclometalated complexes of iridium(III) with functionalized 2,2'-bipyridines, including a derivative similar in structural aspects to the compound of interest, were explored. These complexes exhibit luminescence from ^3MLCT levels both at 77 K and at room temperature, indicating their potential use in photophysical and electrochemical applications (F. Neve et al., 1999).
Theoretical and Computational Studies
Computational studies have been conducted to understand the molecular structure, inhibition performance against corrosion of iron, and quantum chemical properties of thiazole and thiadiazole derivatives. These studies involve density functional theory (DFT) calculations and molecular dynamics simulations, indicating the compounds' potential as corrosion inhibitors for metal surfaces (S. Kaya et al., 2016).
properties
IUPAC Name |
4-(4-chlorophenyl)-2-(2-methyl-4-phenylpyridin-3-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2S/c1-14-20(18(11-12-23-14)15-5-3-2-4-6-15)21-24-19(13-25-21)16-7-9-17(22)10-8-16/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDDZOQTWWXFDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1C2=NC(=CS2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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